molecular formula C18H19NOS B4942813 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one

5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Cat. No.: B4942813
M. Wt: 297.4 g/mol
InChI Key: MHTPHNMQFNQPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiourea derivatives with α-haloketones or α-haloesters. The reaction conditions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiazolidinone ring.

Scientific Research Applications

5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with different substituents.

    Thiazolidines: Reduced forms of thiazolidinones.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazolidinones.

Uniqueness

5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

IUPAC Name

5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-14-17(20)19(13-12-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTPHNMQFNQPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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